
Fmoc-Cit-OPfp
説明
Fmoc-Cit-OPfp is a chemical compound with the molecular formula C27H22F5N3O5 . It is also known by other names such as Fmoc-Orn (carbamoyl)-OPfp and Perfluorophenyl 2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-ureidopentanoate .
Molecular Structure Analysis
The molecular structure of Fmoc-Cit-OPfp consists of 27 carbon atoms, 22 hydrogen atoms, 5 fluorine atoms, 3 nitrogen atoms, and 5 oxygen atoms . The compound has a molecular weight of 563.5 g/mol . The InChI string and the Canonical SMILES string provide a textual representation of the compound’s structure .
Physical And Chemical Properties Analysis
Fmoc-Cit-OPfp has a molecular weight of 563.5 g/mol . It has a complexity of 865 and a topological polar surface area of 120 Ų . The compound has 3 hydrogen bond donors and 10 hydrogen bond acceptors . It also has 11 rotatable bonds .
科学的研究の応用
Synthesis of O-Glycopeptides : Fmoc-AA-OPfp, an analog of Fmoc-Cit-OPfp, has been used in the stereoselective synthesis of O-glycopeptides. This process involves a glycosylation reaction that is rapid, stereoselective, and suitable for routine synthesis of O-glycopeptides, demonstrating the utility of Fmoc-OPfp derivatives in peptide synthesis (Gangadhar, Jois, & Balasubramaniam, 2004).
Solid-Phase Synthesis of Glycopeptides : The use of Fmoc-Asp(OPfp)-O t Bu, a compound related to Fmoc-Cit-OPfp, in the solid-phase synthesis of glycopeptides has been documented. This method involves coupling with 1-glycosylamines and is essential for synthesizing Nβ-glycosides of Fmoc-Asn-OH, highlighting the role of Fmoc-OPfp derivatives in glycopeptide synthesis (Ürge et al., 1991).
High-Performance Liquid Chromatography (HPLC) : In the context of HPLC, Fmoc-Cl (9-fluorenylmethyl chloroformate), a compound structurally similar to Fmoc-Cit-OPfp, has been used for pre-column derivatization in assaying amino acids in biological fluids. This underscores the potential utility of Fmoc derivatives in analytical chemistry and bioanalysis (Fürst et al., 1990).
Synthesis of Glycopeptide Fragments : The application of Fmoc-Ser(Ac3-β-D-GlcNAc)-OPfp, closely related to Fmoc-Cit-OPfp, in the synthesis of glycopeptide fragments like those of RNA-polymerase II and mammalian neurofilaments is notable. This method demonstrates the role of Fmoc-OPfp derivatives in synthesizing complex glycopeptides (Meinjohanns et al., 1995).
Multiple-Column Solid-Phase Glycopeptide Synthesis : Fmoc-OPfp derivatives have been used in the simultaneous multiple-column solid-phase synthesis of various O-glycopeptides, demonstrating their versatility in synthesizing complex biomolecules (Peters et al., 1991).
Screening of Carboxylic Acid Encoded Glycopeptide Libraries : Fmoc-OPfp derivatives are instrumental in identifying glycopeptides that mimic the action of oligosaccharides through combinatorial library methodology, emphasizing their role in rapid screening and analysis in glycobiology (Hilaire et al., 1998).
Molecularly Imprinted Polymers : The use of Fmoc-L-tryptophan pentafluorophenyl ester (Fmoc-L-Trp(OPfp)), a relative of Fmoc-Cit-OPfp, in studying the adsorption properties of molecularly imprinted polymers illustrates the application of Fmoc derivatives in advanced materials science (Kim & Guiochon, 2005).
Glycogenin Fragment Synthesis : The synthesis of glycopeptides related to glycogenin using Fmoc-OPfp derivatives is another example of their application in synthesizing biologically relevant peptides (Jansson et al., 1996).
将来の方向性
While specific future directions for Fmoc-Cit-OPfp are not mentioned in the retrieved sources, there is ongoing research in the field of Fmoc-based peptide synthesis. This includes the development of new methods for peptide synthesis, the exploration of peptide chemical space, and the synthesis of DNA-encoded chemical libraries .
特性
IUPAC Name |
(2,3,4,5,6-pentafluorophenyl) 5-(carbamoylamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22F5N3O5/c28-19-20(29)22(31)24(23(32)21(19)30)40-25(36)18(10-5-11-34-26(33)37)35-27(38)39-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,35,38)(H3,33,34,37) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTVBCSPTKLECIJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCNC(=O)N)C(=O)OC4=C(C(=C(C(=C4F)F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22F5N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
563.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-Cit-OPfp | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



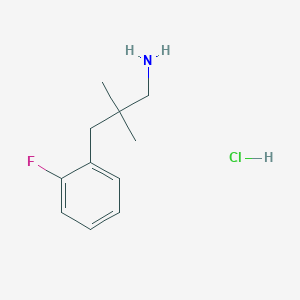
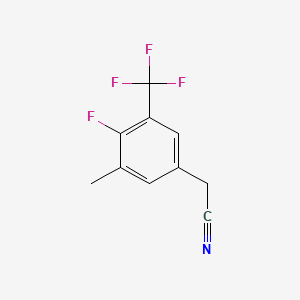
![Spiro[2.4]heptan-1-amine hydrochloride](/img/structure/B1449303.png)
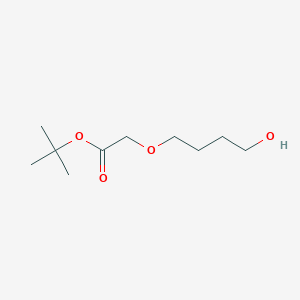
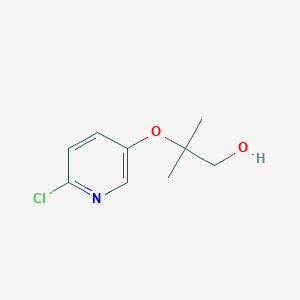
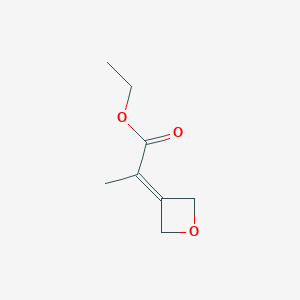
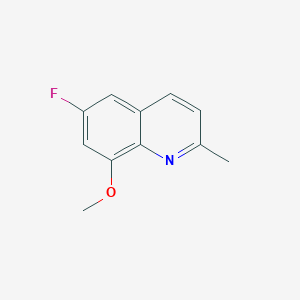
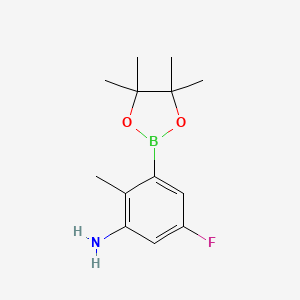
![[2-Amino-2-(3-methoxy-phenyl)-ethyl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1449311.png)

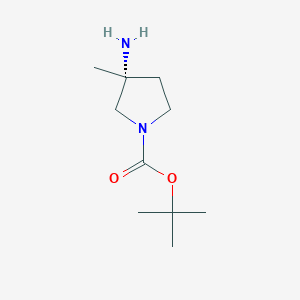
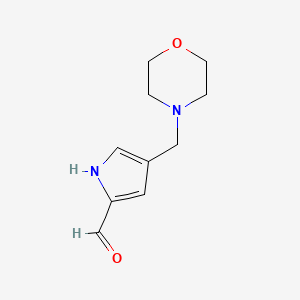
![1-[(3-Bromophenyl)methyl]-4,4-difluoropiperidine](/img/structure/B1449318.png)
![Methyl (2S)-3-{1-[(benzyloxy)carbonyl]piperidin-4-yl}-4-oxo-1,3-oxazolidine-2-carboxylate](/img/structure/B1449322.png)